24-Methylenedammarenol

Description

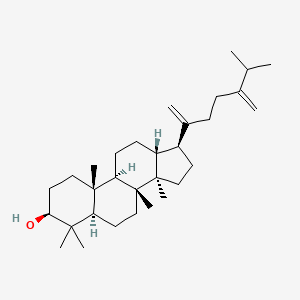

Structure

2D Structure

3D Structure

Properties

CAS No. |

58346-04-6 |

|---|---|

Molecular Formula |

C31H52O |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methyl-5-methylidenehept-1-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-30(8)24(23)12-13-26-29(7)17-16-27(32)28(5,6)25(29)15-19-31(26,30)9/h20,23-27,32H,3-4,10-19H2,1-2,5-9H3/t23-,24-,25+,26-,27+,29+,30-,31-/m1/s1 |

InChI Key |

RBDGMBLJLFFILO-HVCSHQRCSA-N |

Isomeric SMILES |

CC(C)C(=C)CCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 24 Methylenedammarenol

Identification of Plant Sources

24-Methylenedammarenol has been identified as a constituent of the unsaponifiable fraction of shea butter, which is derived from the nuts of the shea tree (Vitellaria paradoxa). cir-safety.org This tree is indigenous to the savannah belt of West and Central Africa. gsconlinepress.com While it is a consistent component of shea butter's complex mixture of triterpene alcohols, it is typically found in minor or trace amounts. cir-safety.org The primary triterpene alcohols in shea butter are α-amyrin, β-amyrin, lupeol, and butyrospermol. cir-safety.org

In addition to Vitellaria paradoxa, scientific databases indicate the presence of this compound in Camellia sinensis, the plant species whose leaves are used to produce tea, and Glycine max, commonly known as soybean. However, detailed quantitative analyses of this compound in these plants are not as extensively documented as in shea butter. Phytochemical studies of Vitellaria paradoxa have confirmed the presence of triterpenoids in the leaves and seeds, alongside other compounds such as flavonoids, tannins, and phenolic compounds. cir-safety.org Similarly, the leaves of Camellia sinensis are known to contain a rich array of bioactive compounds, including various polyphenols and other triterpenoids. granthaalayahpublication.orgscialert.net

| Plant Source | Family | Common Name | Part(s) Where Compound is Found |

|---|---|---|---|

| Vitellaria paradoxa | Sapotaceae | Shea Tree | Nut (Shea Butter) |

| Camellia sinensis | Theaceae | Tea Plant | Leaves |

| Glycine max | Fabaceae | Soybean | Seeds |

Geographic and Environmental Factors Influencing Compound Accumulation in Botanical Samples

The two main subspecies of the shea tree, Vitellaria paradoxa subsp. paradoxa (found in West and Central Africa) and subsp. nilotica (found in East Africa), exhibit differences in their chemical profiles. gsconlinepress.com The paradoxa subspecies, for example, tends to have a higher content of stearic acid, resulting in a harder butter, while the nilotica subspecies has a higher oleic acid content, yielding a softer butter. gsconlinepress.com These variations in fatty acid composition are indicative of the broader influence of geography on the phytochemical makeup of the plant.

While direct studies on the specific impact of environmental factors on this compound accumulation are limited, the general principles of triterpenoid (B12794562) biosynthesis in plants suggest that factors such as light, temperature, and soil conditions can influence the production of these compounds. Triterpenoids play a role in the plant's defense mechanisms and interactions with the environment, and their synthesis can be modulated by various external stimuli.

Quantitative Variability of this compound Content Across Different Sources and Cultivars

Quantitative analyses of the triterpene alcohol fraction in shea butter have consistently shown that this compound is a minor constituent. In a study analyzing 36 samples of shea butter from various African locations, this compound was detected in trace amounts within the triterpene alcohol fraction, which itself constituted 22-72% of the non-saponifiable lipids. cir-safety.org The non-saponifiable lipids, in turn, made up 2-12% of the total fat content of the shea kernels. cir-safety.org

The table below illustrates the typical composition of the major triterpene alcohols found in the unsaponifiable fraction of shea butter, providing context for the relative abundance of this compound.

| Triterpene Alcohol | Relative Percentage in Triterpene Alcohol Fraction (Mean) |

|---|---|

| α-Amyrin | 29.3% |

| Butyrospermol | 14.8% |

| α-Amyrin Acetate | 14.1% |

| Lupeol | 9.0% |

| β-Amyrin | 7.6% |

| Lupeol Acetate | 7.2% |

| Butyrospermol Acetate | 5.8% |

| β-Amyrin Acetate | 4.9% |

| This compound | Trace amounts |

Data adapted from studies on the composition of shea butter.

Advanced Methodologies for Isolation and Structural Elucidation of 24 Methylenedammarenol

Extraction Techniques from Natural Matrices

The initial step in isolating 24-methylenedammarenol involves its extraction from the plant or natural source. The choice of extraction method is crucial and depends on the chemical nature of the target compound and the matrix composition. Triterpenoids, being relatively non-polar, require specific solvents and conditions for efficient extraction.

Conventional solvent extraction remains a foundational technique for obtaining triterpenoids. Methods like Soxhlet extraction and maceration are widely used, though they can be time-consuming and require large volumes of organic solvents. nih.gov In these processes, the plant material is exposed to a solvent or a series of solvents of increasing polarity. For triterpenoids, common solvents include hexane (B92381), chloroform, ethyl acetate, and methanol. The selection of the solvent is critical, as it dictates the solubility and, consequently, the extraction efficiency of the target compound. For instance, a typical process might involve initial defatting with a non-polar solvent like hexane, followed by extraction with a more polar solvent to isolate the triterpenoids.

To overcome the limitations of conventional methods, greener and more efficient technologies have been developed. nih.gov

Supercritical Fluid Extraction (SFE) is an advanced technique that uses supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. iipseries.org Supercritical CO2 is non-toxic, inexpensive, and can be easily removed from the extract. nih.gov Its solvating power can be precisely controlled by adjusting temperature and pressure, allowing for selective extraction. nih.govmdpi.com While CO2 is non-polar, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol (B145695) or methanol, to enhance the extraction of moderately polar compounds like triterpenoids. nih.govmdpi.com This technique offers significant advantages, including reduced solvent consumption and lower operating temperatures, which helps in preventing the degradation of thermally labile compounds. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction process. ntua.gr The microwave energy causes efficient and rapid heating, leading to the disruption of plant cell walls and enhanced release of intracellular components into the solvent. mdpi.com MAE offers several benefits over traditional methods, including significantly shorter extraction times, reduced solvent usage, and higher extraction yields. nih.govntua.gr Studies on various triterpenoids have shown MAE to be a highly efficient method. mdpi.comnih.gov The choice of solvent, microwave power, and extraction time are critical parameters that must be optimized to maximize the yield of the target compound. nih.govmdpi.com

Table 1: Comparison of Advanced Extraction Methodologies for Triterpenoids

| Technique | Principle | Typical Solvents | Key Advantages | References |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure, which has properties of both a liquid and a gas. | Supercritical CO2, often with co-solvents like ethanol or methanol. | Environmentally friendly, high selectivity, low temperature operation, minimal solvent residue. | nih.govmdpi.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and disrupt the sample matrix. | Ethanol, methanol, ethyl acetate. | Reduced extraction time, lower solvent consumption, higher extraction efficiency. | nih.govntua.grmdpi.com |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of triterpenoids. oup.com For preparative HPLC, the goal is to isolate the compound in sufficient quantity and purity. This typically involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode. oup.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The use of detectors such as UV-Vis or mass spectrometry (MS) allows for the identification and collection of the desired fraction containing this compound. nih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective analytical technique for identifying volatile and semi-volatile compounds in a mixture. rjptonline.org For triterpenoids like this compound, which have lower volatility, derivatization may be required to increase their thermal stability and volatility for GC analysis. The identification of compounds is achieved by comparing their mass spectra and retention times with those of known standards or spectral libraries. mdpi.comnih.gov While primarily an analytical tool, GC can provide detailed information about the purity of an isolated compound and the composition of the crude extract.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. nih.govresearchgate.net The technique relies on partitioning the components of a mixture between two immiscible liquid phases (one stationary and one mobile). nih.gov The selection of a suitable two-phase solvent system is the most critical step for a successful separation. researchgate.net For separating triterpenoids, common solvent systems include combinations like hexane-ethyl acetate-methanol-water. mdpi.com CCC offers high sample recovery and is easily scalable from analytical to preparative levels, making it an excellent choice for purifying natural products like this compound. oup.com

Table 2: Chromatographic Strategies for Triterpenoid (B12794562) Separation

| Technique | Principle of Separation | Common Stationary Phase/System | Common Mobile Phase | Primary Use | References |

|---|---|---|---|---|---|

| HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Reversed-phase (e.g., C18) or normal-phase columns. | Acetonitrile/water or methanol/water gradients. | Analysis and Preparative Purification. | nih.govoup.com |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane). | Inert gas (e.g., Helium, Nitrogen). | Identification and Quantification. | mdpi.comnih.gov |

| CCC | Liquid-liquid partitioning without a solid support matrix. | One phase of a biphasic liquid system (e.g., aqueous phase). | The other immiscible phase of the liquid system (e.g., organic phase). | Preparative Purification. | oup.comnih.govresearchgate.net |

Preparative Chromatography Techniques

The purification of this compound to a high degree of purity suitable for structural elucidation and further research relies on a multi-step chromatographic approach. Given the structural similarities among triterpenoids often found in the same natural source, a combination of different chromatographic techniques is typically employed to achieve effective separation.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone technique for the final purification of this compound. Due to the non-polar nature of the dammarane (B1241002) skeleton, reversed-phase chromatography is commonly utilized. A C18 column is a frequent choice, with a mobile phase typically consisting of a gradient mixture of an organic solvent (such as acetonitrile or methanol) and water. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Challenges can arise from the poor solubility of some triterpenoids in common HPLC mobile phases, which may necessitate careful solvent system selection and optimization. nih.gov

Flash Chromatography: As an initial purification step from a crude plant extract, flash chromatography offers a rapid and efficient means of fractionating the extract based on polarity. Silica gel is the most common stationary phase, and a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate) is used to elute compounds of varying polarities. This technique allows for the separation of this compound from more polar and less polar impurities, enriching the target compound in specific fractions that can then be subjected to further purification by preparative HPLC.

Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique provides a valuable alternative to solid-support-based methods, as it eliminates the issue of irreversible adsorption of the sample onto the stationary phase. wiley.com In CCC, a two-phase solvent system is employed, and the separation occurs based on the differential partitioning of the solute between the two immiscible liquid phases. For the separation of dammarane saponins (B1172615), a solvent system such as ethyl acetate-n-butanol-water has been successfully used. wiley.com This technique is particularly advantageous for the large-scale separation of natural products.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has emerged as a powerful tool for the isolation and purification of compounds from complex mixtures. nih.gov It offers advantages in terms of simplicity, precision, and speed. For the separation of compounds with similar structures, such as triterpenoid isomers, HPTLC can provide excellent resolution. The choice of the mobile phase is critical for achieving optimal separation.

Spectroscopic and Spectrometric Approaches for Definitive Structure Determination

Once isolated, the definitive structural elucidation of this compound is accomplished through a combination of modern spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to piece together the molecular puzzle.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For dammarane-type triterpenoids, the ¹H-NMR spectrum typically shows a series of singlet signals in the upfield region corresponding to the numerous methyl groups. The proton attached to the hydroxyl-bearing carbon (H-3) usually appears as a multiplet in the range of δ 3.2-3.4 ppm. The olefinic protons of the 24-methylene group are expected to resonate in the downfield region.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The dammarane skeleton has a characteristic set of signals. The carbon bearing the hydroxyl group (C-3) typically resonates around δ 79.0 ppm. The olefinic carbons of the 24-methylene group are expected to appear in the range of δ 106-157 ppm. The numerous methyl groups give rise to signals in the upfield region of the spectrum.

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) |

| C-3 | ~79.0 |

| C-5 | ~56.0 |

| C-10 | ~37.0 |

| C-13 | ~40.0 |

| C-14 | ~50.0 |

| C-17 | ~52.0 |

| C-24 (methylene) | ~157.0 |

| C-28 (methylene) | ~106.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.

Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₃₁H₅₂O), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation of dammarane-type triterpenoids under Electron Ionization (EI) mass spectrometry is characterized by cleavages of the tetracyclic ring system and the side chain. uva.nl Common fragmentation pathways for triterpenoids include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺) from the molecular ion. mdpi.com Cleavage of the side chain is also a prominent fragmentation pathway and can provide valuable information about its structure. The retro-Diels-Alder fragmentation of ring C is a characteristic feature in the mass spectra of many triterpenoids. researchgate.net

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-Side Chain]⁺ | Cleavage of the side chain at the C17-C20 bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl and methylene (B1212753) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. mdpi.com The C-H stretching vibrations of the methyl and methylene groups typically appear in the region of 2850-3000 cm⁻¹. The presence of the exocyclic methylene group (=CH₂) is expected to give rise to a characteristic C=C stretching vibration around 1640-1650 cm⁻¹ and an out-of-plane C-H bending vibration around 880-900 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=C (alkene) | 1640-1650 |

| =C-H (alkene) | 880-900 |

X-ray Crystallography for Absolute Configuration

While NMR spectroscopy can determine the relative stereochemistry of a molecule, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration. This technique requires the compound to be crystallized in a suitable form. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

For dammarane-type triterpenoids, X-ray crystallography has been successfully used to establish the absolute configurations of new derivatives. rsc.orgtandfonline.comup.ac.zanih.gov If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would provide unambiguous proof of its complete stereostructure.

Biosynthesis Pathways and Enzymology of 24 Methylenedammarenol

Precursor Metabolite Synthesis (Mevalonate Pathway and Isoprenoid Biosynthesis)

The journey to 24-methylenedammarenol begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in eukaryotes for the production of isoprenoid building blocks. nih.govnih.gov This pathway, primarily occurring in the cytosol, utilizes acetyl-CoA as its starting substrate. nih.govmdpi.com The initial steps involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govmdpi.com

The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. mdpi.com Mevalonate is then subjected to a series of phosphorylation and decarboxylation reactions to yield the five-carbon (C5) isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.commdpi.com These two molecules are the universal precursors for all isoprenoids. mdpi.com

The biosynthesis of the triterpene backbone proceeds with the head-to-tail condensation of these C5 units. Farnesyl pyrophosphate synthase (FPS) catalyzes the sequential addition of two IPP molecules to one DMAPP molecule, resulting in the formation of the C15 compound, farnesyl pyrophosphate (FPP). mdpi.com Subsequently, two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene (B77637) synthase (SQS) to produce the C30 acyclic triterpene precursor, squalene. mdpi.com The final step in this precursor synthesis phase is the epoxidation of squalene at the C2-C3 position by squalene epoxidase (SQE), yielding (3S)-2,3-oxidosqualene, the immediate substrate for the cyclization reaction. mdpi.comnih.gov

Table 1: Key Enzymes in the Mevalonate Pathway for Triterpenoid (B12794562) Precursor Synthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| HMG-CoA Reductase | HMGR | Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate. |

| Farnesyl Pyrophosphate Synthase | FPS | Synthesizes C15 farnesyl pyrophosphate (FPP) from C5 precursors. |

| Squalene Synthase | SQS | Dimerizes two FPP molecules to form C30 squalene. |

Triterpene Cyclase Activity Leading to Dammarane (B1241002) Scaffold

The formation of the characteristic tetracyclic dammarane scaffold is a pivotal and complex step in the biosynthesis of this compound. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.commdpi.com These enzymes orchestrate a highly stereospecific cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene (B107256) substrate. mdpi.comnih.gov

For dammarane-type triterpenoids, the key enzyme is dammarenediol-II synthase (DDS). nih.govnih.gov This enzyme first binds 2,3-oxidosqualene in a specific chair-chair-chair conformation. mdpi.comnih.gov The reaction is initiated by protonation of the epoxide ring, which triggers a concerted series of cation-olefin cyclizations. nih.govnih.gov This cascade proceeds through a transient carbocation intermediate known as the dammarenyl cation. mdpi.comresearchgate.net The reaction is ultimately terminated by the quenching of this cation with a water molecule at C-20, yielding the stable tetracyclic product, (20S)-dammarenediol-II. nih.govnih.gov This compound represents the foundational scaffold of all dammarane-type ginsenosides (B1230088) and related triterpenoids. nih.govnih.gov

Specific Enzymatic Modifications in the Formation of this compound

Following the creation of the dammarane scaffold, a series of specific enzymatic modifications, often referred to as tailoring reactions, are required to produce the final this compound structure. The most critical of these is the introduction of a methylene (B1212753) group at the C-24 position of the side chain.

This modification is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govnih.govuniprot.org Specifically, an enzyme analogous to sterol-C24-methyltransferase (SMT) is responsible for this reaction. This enzyme utilizes a precursor with a double bond between C-24 and C-25 in the side chain, such as dammarenediol-II. The SMT enzyme facilitates the transfer of a methyl group from the cofactor SAM to the C-24 position of the dammarenediol-II side chain. nih.gov This process results in the formation of an exocyclic double bond, creating the characteristic 24-methylene group and yielding this compound. This methylation step is crucial for the diversification of triterpenoids and is a key branching point in their biosynthesis. nih.gov

Genetic Basis and Transcriptomic Studies of Biosynthetic Enzymes

The identification and characterization of the genes encoding the enzymes in the this compound biosynthetic pathway have been significantly advanced by genetic and transcriptomic studies. Techniques such as homology-based PCR cloning and, more recently, high-throughput transcriptome sequencing have been instrumental in isolating the genes for key enzymes from various medicinal plants, including Panax ginseng and Gynostemma longipes. nih.govebi.ac.uk

For instance, the gene encoding dammarenediol-II synthase (designated as PNA or DDS) was successfully cloned from P. ginseng and functionally characterized by expression in a lanosterol (B1674476) synthase-deficient yeast strain. nih.govnih.gov Transcriptomic analyses of different plant tissues (e.g., leaves, stolons) and under various conditions (e.g., treatment with elicitors like methyl jasmonate) have revealed differential expression patterns of biosynthetic genes. nih.govuniprot.orgebi.ac.uk These studies have shown that genes for upstream enzymes like DDS are often highly expressed in photosynthetic tissues like leaves, while downstream modification enzymes may be more active in other tissues. ebi.ac.uk

Furthermore, co-expression analysis, which identifies genes with similar expression patterns across different conditions, has been a powerful tool to discover candidate genes for downstream tailoring enzymes, such as the cytochrome P450 monooxygenases (CYPs) and methyltransferases that modify the basic dammarane scaffold. nih.govebi.ac.uk

Table 2: Representative Genes Identified in Dammarane-Type Triterpenoid Biosynthesis

| Gene Name | Organism | Encoded Enzyme | Method of Identification |

|---|---|---|---|

| PNA / DDS | Panax ginseng | Dammarenediol-II Synthase | Homology-based cloning, Yeast expression nih.govnih.gov |

| GlOSC1 | Gynostemma longipes | Dammarenediol-II Synthase | Transcriptome analysis, Yeast expression nih.govebi.ac.uk |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

The low abundance of many valuable triterpenoids in their native plant sources has driven the development of metabolic engineering and synthetic biology strategies to enhance their production in microbial or alternative plant hosts. These approaches aim to overcome the limitations of natural production by optimizing the biosynthetic pathway in a controlled heterologous system.

A primary strategy involves the overexpression of key rate-limiting enzymes in the pathway. For example, the dammarenediol-II synthase gene (PgDDS) from Panax ginseng has been introduced into hosts like tobacco (Nicotiana tabacum) and yeast (Saccharomyces cerevisiae). nih.gov Overexpression of PgDDS in tobacco cell suspension cultures led to the accumulation of dammarenediol-II, reaching yields of 573 µg/g dry weight, demonstrating the feasibility of producing the core dammarane scaffold in a heterologous plant system. Similarly, expressing the DDS gene in yeast successfully produced dammarenediol-II, establishing a microbial platform for production. nih.gov

These engineered systems provide a foundational chassis for producing this compound. By co-expressing the gene for the specific S-adenosyl-L-methionine:Δ24-triterpene-C-methyltransferase along with the dammarenediol-II synthase, it is possible to reconstruct the pathway and achieve targeted production of this compound. Further enhancements can be achieved by optimizing precursor supply, for instance, by upregulating the endogenous MVA pathway in the host organism. mdpi.com These synthetic biology approaches hold significant promise for the sustainable and scalable production of this compound and other rare triterpenoids. uniprot.org

Table 3: Examples of Metabolic Engineering for Dammarane Scaffold Production

| Host Organism | Engineered Gene(s) | Product | Reported Yield |

|---|---|---|---|

| Saccharomyces cerevisiae | PNA (DDS from P. ginseng) | Dammarenediol-II | Product identified and confirmed nih.gov |

Chemical Synthesis and Derivatization Strategies for 24 Methylenedammarenol and Analogs

Total Synthesis Routes and Methodological Innovations

The total synthesis of dammarane (B1241002) triterpenes is a complex undertaking due to the presence of a tetracyclic core and multiple stereocenters. While a total synthesis specifically targeting 24-Methylenedammarenol is not prominently documented, the successful synthesis of its direct biosynthetic precursor, Dammarenediol II, by the Corey group stands as a landmark achievement that defines the strategies applicable to this class of molecules. acs.orgacs.org This synthesis provides a blueprint for accessing the fundamental dammarane skeleton, from which this compound could be derived. The complexity and chirality of these natural products make chemical synthesis technically demanding and often less cost-effective than biosynthetic routes. mdpi.commdpi.com

A retrosynthetic analysis of the dammarane skeleton, as exemplified by the synthesis of Dammarenediol II, reveals a strategy centered on the convergent assembly of key fragments. The tetracyclic core is disconnected through a polyannulation and aldol (B89426) cyclization sequence. acs.orgacs.org

This disconnection leads to a crucial Z-tetrasubstituted silyl (B83357) enol ether intermediate. This intermediate, in turn, is retrosynthetically derived from three primary components: an acylsilane, an enol silane, and a chiral epoxy bromide. The epoxy bromide itself originates from a well-defined acyclic precursor, E,E-farnesyl acetate, establishing a clear path from simple starting materials to the complex target. acs.orgacs.org

Key Intermediates in the Synthesis of the Dammarane Skeleton:

| Intermediate | Precursor(s) | Role in Synthesis |

| Dammarenediol II | C(20)-diastereomeric alcohols | Final product after deprotection and separation. acs.org |

| Polycyclic Ketone | Z-tetrasubstituted silyl enol ether | Undergoes acid-catalyzed tetra-annulation to form the A-D rings. acs.org |

| Z-tetrasubstituted silyl enol ether | Acylsilane, Enol silane, Epoxy bromide | Key fragment assembled via a three-component coupling reaction. acs.org |

| Chiral Epoxy Bromide | (10S)-10,11-oxidofarnesol | Provides the chiral foundation for the C and D rings. acs.org |

| (10S)-10,11-oxidofarnesol | Chiral Diol from Farnesyl Acetate | Enantiomerically pure starting material for the right-hand portion of the molecule. acs.orgacs.org |

Achieving the correct stereochemistry is paramount in the synthesis of dammarane triterpenoids. The strategy for Dammarenediol II employs several powerful stereoselective reactions to establish the numerous chiral centers present in the molecule. acs.orgacs.org

The initial point of enantiocontrol is the asymmetric dihydroxylation of the terminal double bond of E,E-farnesyl acetate. This reaction utilizes a mechanistically designed bis-cinchona alkaloid catalyst, which affords the desired diol with exceptional position selectivity (>120:1) and enantioselectivity (98:2). acs.orgacs.org This step effectively sets the absolute stereochemistry for the rest of the synthesis.

Further stereocontrol is demonstrated in the construction of the tetracyclic system. The use of chiral complexes, such as BINOL with SnCl₄, can have a profound impact on the stereochemical course of Friedel-Crafts cyclizations used to form key carbon-carbon bonds, allowing for the selective formation of specific diastereomers. nih.gov In the Corey synthesis, the power and stereoselectivity of the three-component coupling to form the silyl enol ether intermediate are also highlighted as a key methodological innovation. acs.orgacs.org

| Reaction Step | Product | Yield (%) |

| Asymmetric Dihydroxylation | Chiral Diol (from Farnesyl Acetate) | 80% acs.org |

| Conversion to Epoxide | (10S)-10,11-oxidofarnesol | 95% acs.org |

| Final Coupling and Deprotection | Dammarenediol II | 60% (overall for the final two steps) acs.org |

While biosynthetic production in engineered microbial hosts like Saccharomyces cerevisiae can achieve titers of several grams per liter for dammarenediol glucosides, chemical synthesis remains indispensable for creating unnatural analogs not accessible through biological pathways. mdpi.comrsc.org

Semisynthesis and Targeted Chemical Modification of Dammarane Skeletons

Given the challenges of total synthesis, semisynthesis starting from naturally abundant dammarane triterpenes is a more common and practical approach for generating analogs. nih.gov The dammarane skeleton possesses reactive sites, primarily the hydroxyl groups at the C-3 and C-20 positions, that are suitable for structural modification. researchgate.net These modifications aim to explore structure-activity relationships and develop derivatives with improved properties.

The hydroxyl groups of the dammarane skeleton are amenable to a variety of functional group transformations. These reactions allow for the systematic alteration of polarity, reactivity, and steric profile. Common transformations include oxidation of the hydroxyl groups to ketones and the introduction of various substituents. For instance, mono- and di-succinyl derivatives of dammarane-type triterpenes have been synthesized to investigate their biological activities. nih.gov Such modifications can selectively alter the properties of the molecule; for example, mono-succinyl derivatives have been shown to selectively inhibit certain viral proteases. nih.gov

Esterification and glycosylation are key strategies for derivatizing the dammarane skeleton, significantly impacting the molecule's physicochemical properties and biological activity.

Esterification: The hydroxyl groups can be readily converted to esters. The synthesis of succinyl derivatives, for example, involves the formation of a succinate (B1194679) ester at one or both of the hydroxyl groups, demonstrating a straightforward method for introducing a carboxylic acid moiety. nih.gov

Glycosylation: Glycosylation is a crucial modification in the natural diversity of dammarane triterpenoids, leading to the formation of saponins (B1172615) (ginsenosides). mdpi.com This can be achieved through both chemical and enzymatic methods. Enzymatic glycosylation using UDP-glycosyltransferases (UGTs) offers high regio- and stereoselectivity. Specific UGTs can transfer sugar moieties to the C3-OH and C20-OH positions of dammarane aglycones like Dammarenediol-II and Protopanaxadiol (B1677965). mdpi.comrsc.org This process is fundamental to the biosynthesis of a vast array of natural ginsenosides (B1230088). mdpi.com Glycosylation dramatically affects properties such as water solubility and micelle formation. chemrxiv.org For example, bidesmosidic saponins (with sugar chains at two positions) exhibit significantly higher aqueous solubility compared to their monodesmosidic counterparts. chemrxiv.org

Examples of Regioselective Glycosylation on the Dammarane Skeleton:

| Enzyme Family | Aglycone Substrate | Glycosylation Position | Resulting Product Type |

| UGTPg1 | Protopanaxadiol (PPD) | C20-OH | Compound K mdpi.com |

| UGTPg45 | Protopanaxadiol (PPD) | C3-OH | Ginsenoside Rh2 mdpi.com |

| PgUGT74AE2 | Dammarenediol-II | C3-OH | 3-O-β-D-glucopyranosyl-dammarenediol-II rsc.org |

| UGTPg1 | Dammarenediol-II | C20-OH | 20-O-β-D-glucopyranosyl-dammarenediol-II rsc.org |

These semisynthetic strategies provide essential tools for generating libraries of novel dammarane compounds, enabling detailed investigation into their therapeutic potential.

Development of Designed Analogs for Mechanistic Exploration

The targeted design and synthesis of analogs of naturally occurring compounds like this compound are pivotal for elucidating their mechanisms of action. By systematically modifying the core structure of these dammarane-type triterpenoids, researchers can probe the specific molecular interactions that underpin their biological activities. This approach allows for the identification of key pharmacophores, the optimization of potency and selectivity, and a deeper understanding of the structure-activity relationships (SAR).

The synthesis of designed analogs of dammarane triterpenoids often involves modifications at various positions of the tetracyclic core and the side chain. These modifications can include the introduction of different functional groups, alteration of stereochemistry, and the construction of novel heterocyclic ring systems. Such derivatizations are instrumental in exploring the molecular targets and signaling pathways modulated by these compounds.

A significant area of investigation for dammarane-type triterpenoids is their potential as therapeutic agents, particularly in oncology and virology. For instance, various derivatives of ginsenosides, which share the dammarane skeleton, have been synthesized to enhance their anti-tumor properties. These synthetic efforts have led to the development of analogs with improved efficacy and have provided insights into their mechanisms of action, such as the induction of apoptosis and cell cycle arrest. nih.gov

One common strategy in the design of mechanistic probes is the introduction of moieties that can serve as reporter groups or reactive handles for target identification. While not explicitly detailed for this compound in the provided information, analogous approaches in the broader class of dammarane triterpenoids involve the synthesis of derivatives that can be used in techniques like affinity chromatography or photoaffinity labeling to isolate and identify their cellular binding partners.

Furthermore, the synthesis of a series of related analogs allows for a systematic exploration of how structural changes affect biological activity. For example, studies on various dammarane derivatives have revealed that modifications to the side chain can significantly impact their inhibitory effects on viral proteases, such as those from HIV and HCV. nih.gov These findings are crucial for designing more potent and selective antiviral agents.

The development of designed analogs also extends to investigating their anti-inflammatory properties. By creating derivatives with altered substitution patterns, researchers can dissect the signaling pathways involved in the inflammatory response. nih.gov This can lead to the identification of specific molecular targets within these pathways, paving the way for the development of novel anti-inflammatory drugs.

The table below summarizes representative strategies for the derivatization of dammarane-type triterpenoids aimed at mechanistic exploration, based on findings from related compounds.

| Modification Strategy | Rationale for Mechanistic Exploration | Potential Biological Target/Pathway Investigated | Reference |

| Introduction of nitrogen-containing heterocycles at C-2 and C-3 | To explore the impact of heterocyclic moieties on anti-proliferative activity and to identify key interactions with cellular targets. | Cell cycle regulation (p53, p21, Cyclin B1, CDK1), Apoptosis (MEK/ERK signaling pathway, mitochondrial pathway). | nih.gov |

| Succinylation at various hydroxyl groups | To investigate the role of acidic functional groups in enhancing inhibitory activity against viral proteases. | HIV-1 protease, HCV protease. | nih.gov |

| Alteration of side chain stereochemistry (e.g., 17α vs. 17β) | To understand the structural requirements for biological activity and to develop thermodynamically more stable and synthetically accessible analogs. | Inflammatory pathways in skin diseases. | nih.gov |

| Acylation of hydroxyl groups | To probe the structure-activity relationships of antiviral activity. | HIV-1 protease, HCV NS3/4A protease. | researchgate.net |

| Introduction of various substituents on the pyxinol skeleton | To identify derivatives with enhanced anti-inflammatory activity and to elucidate their molecular targets. | Nitric oxide (NO) and mitochondrial reactive oxygen species (MtROS) production, NF-κB signaling pathway. | researchgate.net |

These examples, while not directly pertaining to this compound, illustrate the powerful approach of using synthetic analogs to unravel the complex biological mechanisms of dammarane-type triterpenoids. The insights gained from these studies provide a valuable framework for the future design of this compound analogs for in-depth mechanistic exploration.

Mechanistic Investigations of Biological Activities of 24 Methylenedammarenol

Modulation of Cellular Signaling Pathways

There is currently no available research detailing how 24-Methylenedammarenol modulates cellular signaling pathways. Investigations into its effects on key inflammatory, cell death, and neuroprotective pathways have not been reported.

Investigations into Anti-inflammatory Mechanisms

The precise mechanisms by which this compound may exert anti-inflammatory effects are unknown. The roles of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, have been extensively studied in the context of inflammation. nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. wikipedia.orgnih.govresearchgate.netselleckchem.comfrontiersin.orgmdpi.com The MAPK signaling cascade is also crucial in mediating inflammatory responses. jcpres.comnih.govmdpi.comresearchgate.netnih.gov However, no studies have specifically investigated the impact of this compound on the activation or inhibition of these or other anti-inflammatory pathways.

Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)

Scientific literature lacks studies on the ability of this compound to induce regulated cell death pathways such as apoptosis and autophagy.

Apoptosis: This programmed cell death is a highly regulated process involving a cascade of specific proteins, notably caspases, which are proteases that execute the apoptotic process. nih.govselleckchem.comresearchgate.netnih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7) is a hallmark of apoptosis. nih.govnih.gov There is no published data on whether this compound can trigger caspase activation or otherwise modulate the apoptotic machinery.

Autophagy: This is a cellular process involving the degradation of cellular components via lysosomes. Key protein markers for autophagy include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II), and the involvement of Beclin-1 in the initiation of the autophagosome. nih.govresearchgate.netnih.govnih.govnih.govbio-techne.comsemanticscholar.org No studies have reported on the effect of this compound on the expression or conversion of these autophagic markers.

Neuroprotective Mechanisms

The potential neuroprotective mechanisms of this compound have not been elucidated. Neuroprotection by natural compounds is often attributed to their ability to counteract oxidative stress and inhibit excitotoxicity, frequently caused by excessive glutamate (B1630785) stimulation. researchgate.netnih.govindexcopernicus.commdpi.comfrontiersin.orgjbiochemtech.com However, no research has specifically examined the capacity of this compound to protect neurons from damage induced by oxidative stress or glutamate-induced excitotoxicity.

Enzyme Inhibition and Activation Profiles

There is a lack of information regarding the specific enzyme inhibition or activation profiles of this compound. Many natural compounds exhibit biological activity through the inhibition of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases, and cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. nih.govwikipedia.orgnih.govindexcopernicus.comnih.govnih.govnih.govmdpi.commdpi.commdpi.commdpi.comrsc.orgresearchgate.netresearcher.life However, no kinetic studies or inhibition assays have been published to characterize the interaction of this compound with these or any other enzymes.

Interaction with Cellular Components (e.g., Membranes, Proteins)

There are no available studies that describe the interaction of this compound with cellular components such as lipid membranes or proteins. The interaction of small molecules with phospholipid bilayers can be a critical determinant of their biological activity. nih.govresearchgate.netrsc.org However, the specific nature of any such interactions for this compound remains uninvestigated.

Regulation of Gene Expression and Protein Synthesis

The effect of this compound on the regulation of gene expression and protein synthesis is an area that has not been explored in published research. It is unknown whether this compound can modulate the expression of pro-inflammatory genes or other target genes at the transcriptional or translational level. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 24 Methylenedammarenol and Derivatives

Influence of the Triterpenoid (B12794562) Core Structure on Biological Effects

The tetracyclic core of dammarane-type triterpenoids serves as the fundamental scaffold for biological interaction. Modifications on this core, particularly on the A-ring, have been shown to be critical determinants of activity, especially cytotoxicity.

Research on various dammarane (B1241002) triterpenoids has demonstrated that the functional group at the C-3 position plays a pivotal role. For instance, the presence of a ketone group at C-3 in 20S-hydroxydammar-24-en-3-one was found to be essential for its strong cytotoxic activity against MCF-7 breast cancer and B16-F10 melanoma cells. nih.gov In contrast, derivatives with a 3β-hydroxyl group often show different potency, and esterification of this hydroxyl group with fatty acids can significantly decrease cytotoxic activity. nih.gov This suggests that both the oxidation state and the steric bulk at the C-3 position are key factors in modulating the biological effects of the dammarane core.

Table 1: Influence of Triterpenoid Core Modifications on Cytotoxicity

| Compound Type | Modification on Core Structure | Observed Effect on Cytotoxicity | Reference Cell Lines |

|---|---|---|---|

| Dammarane Derivative | Ketone at C-3 | Strongly increases activity | MCF-7, B16-F10 |

| Dammarane Derivative | Hydroxyl at C-3 | Variable activity | General |

| Dammarane Derivative | Esterification at C-3 with fatty acid | Significantly decreases activity | MCF-7, B16-F10 |

| Protopanaxadiol (B1677965) type | Additional hydroxyl group at C-12 | Significantly increases activity | General |

Impact of Side Chain Modifications on Activity

The aliphatic side chain attached at the C-17 position of the dammarane core is a primary site for structural variation and a major determinant of biological activity. Modifications to this chain, including its length, flexibility, and the presence of functional groups, can dramatically alter the pharmacological profile.

For dammarane triterpenoids, the presence of an open, acyclic side chain is often correlated with higher cytotoxic potential. For example, compounds with a double bond between C-24 and C-25, such as in 24-methylenedammarenol, are of significant interest. Studies on related compounds like 20S-hydroxydammar-24-en-3-one show potent activity. nih.gov In contrast, cyclization of the side chain, such as the formation of an epoxide ring between C-20 and C-24 to form a tetrahydrofuran (B95107) ring, has been observed to decrease anticancer activity. nih.govmdpi.com This suggests that the flexibility and conformation of the side chain are crucial for target interaction.

The introduction of functional groups along the side chain also has a profound impact. Hydroxylation at positions such as C-20, C-24, and C-25 is common and significantly influences the compound's polarity and ability to form hydrogen bonds. nih.gov The configuration at C-20 (S or R) is a key determinant of the spatial arrangement of the side chain and, consequently, its biological activity. nih.gov

Table 2: Effect of Side Chain Modifications on Anticancer Activity

| Side Chain Feature | Description | Impact on Anticancer Activity |

|---|---|---|

| Acyclic (e.g., C24-C25 double bond) | Flexible, open side chain | Generally associated with higher activity |

| Cyclized (e.g., C20-C24 epoxide) | Rigid, tetrahydrofuran ring formation | Generally associated with lower activity |

| Hydroxylation (e.g., at C-20) | Introduction of polar groups | Modulates activity and solubility |

Role of Specific Hydroxyl and Methylene (B1212753) Groups

Specific functional groups, such as hydroxyl (-OH) and methylene (=CH₂) moieties, are critical pharmacophores in this compound and its derivatives. Their position, orientation, and reactivity are central to the molecule's biological function.

The exocyclic methylene group at C-24 is a distinctive feature of this compound. This C=C double bond introduces planarity and increased reactivity to this part of the side chain. It can participate in various interactions within a receptor pocket, including van der Waals and pi-stacking interactions. This functional group can also be a site for metabolic oxidation or targeted chemical modification to produce novel derivatives with altered activities. nih.gov The reduction of double bonds in the side chain of other terpenoids has been shown to decrease certain biological activities, suggesting the importance of this unsaturation. nih.gov

Stereochemical Effects on Biological Activity

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors.

In dammarane-type triterpenoids, several stereocenters have a significant impact. The configuration at C-20 is particularly important as it determines the orientation of the entire side chain relative to the tetracyclic core. nih.gov Both 20(S) and 20(R) epimers are found in nature, and they often exhibit distinct biological profiles. For example, the ginsenosides (B1230088), a well-known class of dammarane triterpenoids, show stereospecific activities based on the C-20 configuration.

Similarly, if a chiral center is present at C-24, its stereochemistry (R or S) can influence activity. In derivatives where the C-24 methylene group is modified, such as in 20S,24S-epoxy-dammaranes, the specific stereochemistry of the newly formed chiral centers is critical for defining the side chain's conformation and its fit within a biological target. nih.gov Studies on epoxydammarane triterpenoids have shown that the stereochemistry of hydroxyl groups (e.g., 3α- vs. 3β-OH) can lead to significant differences in activity, such as hemolytic potency. researchgate.net

Computational and In Silico Approaches (e.g., QSAR, Molecular Docking)

Computational methods are increasingly employed to understand and predict the SAR of triterpenoids, providing insights that can guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For triterpenoids, 2D and 3D-QSAR models have been developed to predict activities like anticancer efficacy. These models use molecular descriptors that quantify physicochemical properties such as steric bulk, electronic distribution, and hydrophobicity. For example, a QSAR study on triterpenoid saponins (B1172615) identified key descriptors that correlate with inhibitory activity against specific cancer targets. nih.gov Such models can highlight which structural features are most important for activity and can be used to virtually screen new designs before synthesis.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can help identify potential protein targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that underpin their biological effects. By visualizing the binding mode, researchers can understand why certain structural modifications enhance or diminish activity. For instance, docking studies on other triterpenoids have successfully identified key amino acid residues in the active site of target enzymes, providing a rationale for the observed SAR and guiding the design of new inhibitors. nih.gov These in silico approaches are powerful tools for accelerating the drug discovery process for dammarane triterpenoids.

Advanced Analytical Methodologies for Detection and Quantification of 24 Methylenedammarenol

Chromatographic Quantification Techniques

Chromatographic methods are fundamental for separating 24-methylenedammarenol from a complex mixture of structurally similar compounds prior to its quantification. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely accessible technique for quantitative analysis. However, the application of HPLC-UV/DAD for triterpenoids like this compound presents a notable challenge: many triterpenoids lack strong chromophores, resulting in poor UV absorption. This inherent characteristic can lead to lower sensitivity compared to other detection methods.

Despite this limitation, HPLC-UV/DAD can be employed for quantification, particularly when the analyte is present at higher concentrations or after derivatization to introduce a UV-absorbing tag. A typical method involves a reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. mdpi.commdpi.com DAD detection allows for the monitoring of multiple wavelengths simultaneously, which can help in assessing peak purity and identifying co-eluting impurities. Validation of an HPLC-UV/DAD method involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov

| Parameter | Typical Specification |

|---|---|

| Linearity (r²) | > 0.995 |

| LOD | Analyte-dependent (ng to µg range) |

| LOQ | Analyte-dependent (ng to µg range) |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| Parameter | Reported Value |

|---|---|

| Linearity (r) | > 0.9971 semanticscholar.org |

| LOD (ng/mL) | 0.14 - 1.67 semanticscholar.org |

| LOQ (ng/mL) | 0.44 - 5.65 semanticscholar.org |

| Intra-day Precision (RSD%) | < 3.83% semanticscholar.org |

| Inter-day Precision (RSD%) | < 3.22% semanticscholar.org |

| Recovery (%) | 97.24 - 102.49% semanticscholar.org |

| Stability (RSD%) | < 3.19% semanticscholar.org |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly selective and sensitive technique suitable for the quantification of volatile and thermally stable compounds. Due to the high molecular weight and polarity of triterpenoids like this compound, derivatization is typically required to increase their volatility and thermal stability for GC analysis. semanticscholar.org A common derivatization procedure is silylation, which replaces active hydrogens (e.g., in hydroxyl groups) with trimethylsilyl (TMS) groups.

Similar to HPLC-MS/MS, GC-MS/MS utilizes a triple quadrupole mass spectrometer in MRM mode to ensure high specificity and sensitivity. srce.hr The method involves optimizing the GC temperature program for efficient separation of the derivatized analyte from other components. srce.hr Method validation includes assessing linearity, accuracy, and intra- and inter-day precision to ensure the method is suitable for its intended purpose. srce.hr

| Parameter | Typical Specification |

|---|---|

| Linearity (R²) | ≥ 0.998 srce.hr |

| Accuracy (Recovery %) | 80 - 115% srce.hr |

| Intra-day Precision (RSD%) | ≤ 12% srce.hr |

| Inter-day Precision (RSD%) | ≤ 11% srce.hr |

| LOD | Analyte-dependent (µg/mL range) srce.hr |

Spectroscopic and Spectrometric Quantification Methods

These methods can provide quantitative information, sometimes without the need for chromatographic separation, by directly measuring physical properties of the molecule.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance. emerypharma.combwise.kr A key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, providing a universal response factor for a given nucleus (e.g., ¹H). mestrelab.comfujifilm.com This allows for quantification without needing an identical standard of this compound; instead, a certified internal standard of a different, structurally unrelated compound can be used. fujifilm.com

For ¹H qNMR analysis, a specific, well-resolved signal of this compound is integrated and compared to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). fujifilm.com To obtain accurate and precise results, several experimental parameters must be carefully controlled, most importantly ensuring a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons. The purity or concentration is then calculated using the ratio of the integrals, the number of protons corresponding to each signal, and the molecular weights and masses of the analyte and the internal standard. emerypharma.com

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govyoutube.com While primarily used for the structural elucidation and confirmation of elemental composition of unknown compounds, HRMS is increasingly being applied for quantitative analysis.

HRMS offers significant advantages in quantification, especially for complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) can be a problem for lower-resolution instruments. By using a narrow mass extraction window, HRMS can selectively quantify the target analyte, significantly improving the signal-to-noise ratio. A recent development, the high-resolution multiple reaction monitoring (HR-QTOF-MRM) mode, has been shown to improve sensitivity, reproducibility, and accuracy for quantifying trace levels of triterpenoids compared to traditional QqQ-MRM methods. nih.gov

| Parameter | HR-QTOF-MRM | QQQ-MRM |

|---|---|---|

| LOD/LLOQ | 1-2 times lower nih.gov | Baseline nih.gov |

| Reproducibility | Better nih.gov | Good nih.gov |

| Accuracy (%) | 84 - 99% nih.gov | 69 - 114% nih.gov |

| Precision (RSD%) | < 3% nih.gov | < 4% nih.gov |

Method Validation and Performance Criteria for Robust Quantification

The validation of an analytical method is essential to ensure its suitability for its intended purpose, demonstrating that it is reliable, reproducible, and accurate for the quantification of this compound. gavinpublishers.com Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), outline the necessary parameters to be evaluated during method validation. researchgate.net For complex molecules like triterpenoids, which are often found in intricate biological or botanical matrices, robust validation is critical to generate meaningful and defensible data. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value. It is typically assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked analyte that is recovered by the method determines the accuracy.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

For a method to be considered robust, it must meet predefined acceptance criteria for both accuracy and precision. juniperpublishers.com

Table 1: Typical Acceptance Criteria for Accuracy and Precision in Chromatographic Methods

| Parameter | Level | Acceptance Criteria |

|---|---|---|

| Accuracy | Assay of main compound | 98.0% - 102.0% recovery |

| Determination of impurities | 90.0% - 110.0% recovery | |

| Precision (RSD) | Repeatability | ≤ 2% |

Linearity and Dynamic Range

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. This is determined by analyzing a series of standard solutions of this compound at different known concentrations. The results are plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.999 or greater being highly desirable. nih.gov

The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. This range is crucial for quantifying samples that may have varying concentrations of this compound.

Table 2: Example of a Linearity Study for this compound Quantification by HPLC

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 5 | 150,234 |

| 10 | 301,567 |

| 25 | 755,890 |

| 50 | 1,510,234 |

| 100 | 3,025,678 |

| Linear Regression | y = 30200x - 5000 |

| Correlation Coefficient (r²) | 0.9998 |

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com Selectivity is a comparative term that refers to the extent to which a method can determine particular analytes in a mixture without interference from other components. gavinpublishers.com

Due to the structural similarities among triterpenoids, achieving high selectivity is a significant challenge in their analysis. xjtu.edu.cn Analytical methods, particularly chromatographic techniques like HPLC and GC, must be optimized to ensure that the signal from this compound is resolved from signals of other structurally related dammarane-type triterpenes or isomers that might be present in the sample. This is often confirmed by analyzing blank and spiked matrices and demonstrating the absence of interfering peaks at the retention time of the target analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in method validation, defining the lowest concentration of an analyte that an analytical procedure can reliably measure. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. juniperpublishers.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netjuniperpublishers.com

These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is typically used for estimating the LOD and a ratio of 10:1 is used for the LOQ. juniperpublishers.comepa.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Representative LOD and LOQ Values for Triterpenoid Analysis

| Analytical Method | Analyte Class | Typical LOD | Typical LOQ |

|---|---|---|---|

| Spectrophotometry | Total Triterpenes | 0.042 µg/mL | 0.14 µg/mL |

| HPLC-UV | Triterpenic Acids | ~0.1 µg/mL | ~0.3 µg/mL |

Emerging Analytical Techniques (e.g., Imaging Mass Spectrometry)

While established techniques like HPLC and GC-MS are powerful for the quantification of this compound from bulk extracts, they result in the loss of spatial information regarding the compound's distribution within the original sample. Imaging Mass Spectrometry (IMS) is an advanced technique that overcomes this limitation by mapping the spatial distribution of molecules directly within biological samples, such as tissue sections. pnnl.govnih.gov

IMS technologies enable the visualization of hundreds to thousands of molecules, from small metabolites to lipids and proteins, at a cellular or near-single-cell level. nih.govyoutube.com The most common IMS modalities include:

Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS: A laser is used to desorb and ionize molecules from a sample that has been coated with a UV-absorbing matrix. MALDI-IMS is highly effective for a wide range of biomolecules and can provide spatial resolution down to the micrometer scale. nih.gov

Desorption Electrospray Ionization (DESI) IMS: A charged solvent spray is directed at the sample surface to desorb and ionize analytes. DESI is performed under ambient conditions and is particularly useful for analyzing lipids and small molecules on a sample's surface. nih.gov

For a compound like this compound, IMS could be used to visualize its precise localization within a plant tissue, revealing its distribution in specific cell types or anatomical structures. This provides invaluable insights into its biosynthesis, transport, and physiological role, which is not possible with conventional analytical methods that rely on homogenized samples. youtube.com The ability to correlate molecular distribution with histology on the same tissue section is a key advantage of this emerging technology. nih.gov

Ecological and Evolutionary Perspectives of 24 Methylenedammarenol

Role in Plant Physiology and Development

Triterpenoids, a vast and diverse class of plant secondary metabolites, are known to play crucial roles in various aspects of plant life, including growth, development, and interaction with the environment. benthamdirect.comnih.gov These compounds are synthesized through the isoprenoid pathway and are precursors to essential molecules like sterols, which are integral components of cell membranes and precursors to brassinosteroid hormones. nih.govfrontiersin.org While the broader functions of triterpenoids are recognized, the specific roles of many individual compounds, including 24-Methylenedammarenol, in plant physiology and development are not yet fully elucidated and remain an active area of research.

Dammarane-type triterpenoids, the class to which this compound belongs, are widely distributed across various plant families. mdpi.com Their synthesis is a complex enzymatic process, and the resulting structural diversity suggests a range of biological activities. nih.gov General functions attributed to triterpenoids include regulation of membrane fluidity, participation in signaling pathways, and contribution to the formation of protective outer layers like the cuticle. nih.govnih.gov For instance, some triterpenoids are involved in processes like nodule formation in legumes. frontiersin.org

The biosynthesis of triterpenoids occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov These pathways produce the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then assembled into the C30 precursor of all triterpenoids, squalene (B77637). nih.gov The cyclization of 2,3-oxidosqualene (B107256) is a critical branching point that leads to the vast array of triterpenoid (B12794562) skeletons, including the dammarane (B1241002) type. researchgate.net

Contribution to Plant Defense Mechanisms Against Herbivores and Pathogens

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a wide array of herbivores and pathogens. nih.govnih.gov Triterpenoids, including those of the dammarane type, are a significant component of this defensive strategy. frontiersin.orgfrontiersin.org These compounds can act as toxins, repellents, or feeding deterrents to insects and other herbivores, and can also exhibit antimicrobial properties against pathogenic fungi and bacteria. frontiersin.orgwikipedia.org

The defensive properties of dammarane-type triterpenoids have been documented in various plant species. For example, compounds isolated from the Aglaia genus have shown insecticidal and antifungal activities. nih.gov Similarly, ginsenosides (B1230088), which are well-known dammarane-type saponins (B1172615) from Panax species, are believed to play a role in defending the plant against biotic threats. frontiersin.org The mode of action of these compounds can be diverse, ranging from disrupting cell membranes to interfering with metabolic processes in the attacking organism. wikipedia.org

This compound, as a member of the dammarane triterpenoid family, likely contributes to the chemical defense of the plants that produce it. Its specific activity against particular herbivores or pathogens is an area that warrants further investigation. The production of such defensive compounds is often induced or increased upon attack, indicating an active and dynamic defense response. nih.gov The interplay between jasmonate and salicylate (B1505791) signaling pathways is crucial in mediating these induced defense responses. psu.edu

Below is a table summarizing the defensive roles of some dammarane-type triterpenoids, providing a context for the potential function of this compound.

| Dammarane-Type Triterpenoid Class | Plant Source Example | Defensive Role |

| Ginsenosides | Panax ginseng | General defense against herbivores and pathogens |

| Rocaglamides | Aglaia species | Insecticidal activity |

| Various | Aglaia species | Antifungal and molluscicidal activity nih.gov |

Evolutionary Conservation and Diversification of Dammarane Triterpenoid Production in Plants

The vast structural diversity of triterpenoids observed in the plant kingdom is a product of a long evolutionary history characterized by gene duplication, divergence, and natural selection. frontiersin.orgnih.gov The enzymes responsible for the biosynthesis of these compounds, particularly the oxidosqualene cyclases (OSCs) that catalyze the cyclization of 2,3-oxidosqualene, have undergone significant functional diversification. nih.gov This has led to the evolution of a wide array of triterpenoid skeletons, including the dammarane framework.

The biosynthesis of dammarane-type triterpenoids is particularly prominent in certain plant lineages, such as the Araliaceae family, which includes the well-known medicinal plant Panax ginseng. mdpi.commdpi.com Phylogenetic studies of OSC genes have revealed that the enzymes responsible for producing dammarane skeletons likely arose from gene duplication events, followed by neofunctionalization, where the new gene copy acquires a novel function. nih.govresearchgate.net

The distribution of dammarane-type triterpenoids across different plant families suggests both conservation of the biosynthetic pathway in some lineages and convergent evolution in others. mdpi.comfrontiersin.org The clustering of genes involved in triterpenoid biosynthesis in some plant genomes suggests that these pathways may evolve as coordinated units. frontiersin.org

The diversification of dammarane triterpenoids is further enhanced by subsequent modifications to the basic skeleton, such as oxidation and glycosylation, which are catalyzed by enzymes like cytochrome P450 monooxygenases and glycosyltransferases. researchgate.net These modifications can significantly alter the biological activity of the compounds, leading to a fine-tuning of their ecological roles. frontiersin.org The evolutionary pressures exerted by herbivores and pathogens are thought to be a major driving force behind this chemical diversification. frontiersin.org

The table below illustrates the distribution of dammarane-type triterpenoids in a selection of plant families, highlighting the phylogenetic spread of this compound class.

| Plant Family | Representative Genera |

| Araliaceae | Panax, Aralia mdpi.commdpi.com |

| Betulaceae | Betula |

| Cucurbitaceae | Momordica |

| Meliaceae | Aglaia nih.gov |

| Rhamnaceae | Ziziphus |

| Scrophulariaceae | Scrophularia |

Research Challenges and Future Directions for 24 Methylenedammarenol Studies

Elucidation of Remaining Gaps in Biosynthetic Pathways

The biosynthesis of dammarane-type triterpenoids, including 24-Methylenedammarenol, originates from the mevalonate (B85504) (MEV) pathway, which produces the precursor isopentenyl diphosphate (B83284) (IPP) nih.gov. The general pathway involves the cyclization of 2,3-oxidosqualene (B107256) to form the dammarendiol skeleton nih.govresearchgate.net. However, the specific enzymatic steps that lead to the formation of the characteristic 24-methylene group in this compound are not fully elucidated.

Key research challenges involve identifying and characterizing the specific oxidosqualene cyclase (OSC) responsible for producing the initial dammarane (B1241002) skeleton that is subsequently modified. Furthermore, the precise enzymes, such as methyltransferases and isomerases, that introduce the methylene (B1212753) group at the C-24 position remain largely unknown. Future research must focus on gene discovery and functional characterization of these enzymes in plants known to produce this compound.

Table 1: Key Research Questions in this compound Biosynthesis

| Research Question | Potential Approach | Desired Outcome |

| What is the specific oxidosqualene cyclase (OSC) involved? | Gene cloning and heterologous expression from source organisms. | Functional characterization of the OSC leading to the dammarane scaffold. |

| Which enzymes catalyze the formation of the 24-methylene group? | Transcriptome analysis and enzyme assays using pathway intermediates. | Identification and characterization of the specific methyltransferase or other modifying enzymes. |

| How is the biosynthetic pathway regulated? | Promoter analysis and transcription factor identification. | Understanding of the genetic and environmental regulation of this compound production. |

Development of Novel and Sustainable Synthetic Production Methods

Currently, the isolation of this compound from natural sources is the primary method of acquisition. This approach faces challenges related to low yield, dependency on plant resources, and complex purification processes. The development of novel and sustainable production methods is therefore a critical area of research.

Chemical synthesis of complex triterpenoids is often multi-stepped and economically unviable for large-scale production nih.gov. A more promising approach is metabolic engineering and synthetic biology. By introducing the identified biosynthetic genes into microbial chassis like Saccharomyces cerevisiae or Escherichia coli, it may be possible to achieve sustainable and scalable production researchgate.net. Challenges in this area include optimizing precursor supply, ensuring correct enzyme folding and activity in a heterologous host, and minimizing the production of toxic intermediates. Future work should focus on pathway optimization, host strain engineering, and developing efficient fermentation and downstream processing techniques.

Discovery of Additional Biological Mechanisms and Targets